molecular formula C12H14N2OS B2374619 5-(4-Methoxybenzyl)-4-methylthiazol-2-amine CAS No. 777047-72-0

5-(4-Methoxybenzyl)-4-methylthiazol-2-amine

Cat. No.: B2374619
CAS No.: 777047-72-0
M. Wt: 234.32
InChI Key: ZJRKFXRUGWHBCM-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-4-methylthiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-(4-Methoxybenzyl)-4-methylthiazol-2-amine typically involves the reaction of 4-methoxybenzylamine with a thiazole derivative. One common method includes the use of 4-methoxybenzylamine and 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-(4-Methoxybenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

    Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Methoxybenzyl)-4-methylthiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which can be explored for their unique chemical properties.

    Biology: This compound can be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research into its pharmacological effects may reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: It can be utilized in the development of new materials, including polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds to 5-(4-Methoxybenzyl)-4-methylthiazol-2-amine include other thiazole derivatives like 4-methylthiazol-2-amine and 5-benzyl-4-methylthiazol-2-amine. Compared to these compounds, this compound is unique due to the presence of the methoxybenzyl group, which can enhance its solubility, stability, and biological activity.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8-11(16-12(13)14-8)7-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRKFXRUGWHBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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